AZ-Dyrk1B-33
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AZ-Dyrk1B-33 is a potent and selective ATP-competitive Dyrk1B kinase inhibitor . It has a chemical name of 3-(2-Methyl-4-pyrimidinyl)-1-(phenylmethyl)-1H-pyrrolo[2,3-c]pyridine . It displays distinct cellular effects when compared to DYRK1B knockdown through siRNA .
Molecular Structure Analysis
The molecular structure of AZ-Dyrk1B-33 is characterized by a molecular weight of 300.36 and a chemical formula of C19H16N4 . It is soluble to 100 mM in 1eq. HCl and to 100 mM in DMSO .Chemical Reactions Analysis
AZ-Dyrk1B-33 is an ATP-competitive Dyrk1B kinase inhibitor . It shows inhibition of phosphorylation of Dyrk pS421 in cells .Physical And Chemical Properties Analysis
AZ-Dyrk1B-33 has a molecular weight of 300.36 and a chemical formula of C19H16N4 . It is soluble to 100 mM in 1eq. HCl and to 100 mM in DMSO .Scientific Research Applications
1. Application in Hepatocellular Carcinoma Research
- Methods of Application: The research involved various assays such as wound healing and Transwell assays to determine the migration and invasion abilities of HCC cells. Quantitative real-time PCR (qRT-PCR), protein array, immunofluorescence, and immunoprecipitation experiments were used to study the mechanism of DYRK1A-mediated metastasis .
- Results or Outcomes: The study found that DYRK1A was upregulated in HCC tissues compared with normal liver tissues. It was also found that DYRK1A overexpression correlated with worse outcomes in liver cancer patients .
2. Application in Diabetes Research
- Summary of Application: AZ-Dyrk1B-33 has been used in diabetes research. The compound has been found to increase the numbers of neurogenin 3-expressing enteroendocrine progenitors, Gip-expressing K-cells, and Glp-1-expressing L-cells in zebrafish and diabetic mice .
- Methods of Application: The research involved the use of zebrafish and diabetic mice models. The compound was administered and the effects on the aforementioned cell types were observed .
- Results or Outcomes: The study found that AZ-Dyrk1B-33 potently increased the numbers of neurogenin 3-expressing enteroendocrine progenitors, Gip-expressing K-cells, and Glp-1-expressing L-cells in zebrafish and diabetic mice. It also decreased glucose levels in both larval and juvenile zebrafish .
3. Application in Allergic Contact Dermatitis Research
- Summary of Application: AZ-Dyrk1B-33 has been used in research related to allergic contact dermatitis (ACD). The compound has been found to suppress inflammation in a murine model of ACD .
- Methods of Application: The research involved the use of a murine contact hypersensitivity (CHS) model of ACD to examine the immunosuppressive effects of DYRK1B inhibition .
- Results or Outcomes: The study found that mice treated with AZ-DYRK1B-33 showed reduced ear inflammation. In addition, a significant reduction of Th1 and Th17 cells in the regional lymph node upon DYRK1B inhibition was observed .
4. Application in Targeted Cancer Therapy
- Summary of Application: AZ-Dyrk1B-33 has been used in targeted cancer therapy. The compound has been found to exhibit less toxicity compared to conventional chemotherapy .
- Methods of Application: The research involved the use of cancer cell lines, mouse xenografts, and patient-derived 3D-organoids .
- Results or Outcomes: The study found that AZ-Dyrk1B-33 promoted cancer cells to exit the quiescence state .
5. Application in Neurogenin 3-Expressing Enteroendocrine Progenitors Research
- Summary of Application: AZ-Dyrk1B-33 has been used in research related to neurogenin 3-expressing enteroendocrine progenitors. The compound has been found to potently increase the numbers of these cells in zebrafish and diabetic mice .
- Methods of Application: The research involved the use of zebrafish and diabetic mice models. The compound was administered and the effects on the aforementioned cell types were observed .
- Results or Outcomes: The study found that AZ-Dyrk1B-33 potently increased the numbers of neurogenin 3-expressing enteroendocrine progenitors in zebrafish and diabetic mice. It also decreased glucose levels in both larval and juvenile zebrafish .
6. Application in Gip-Expressing K-Cells Research
- Summary of Application: AZ-Dyrk1B-33 has been used in research related to Gip-expressing K-cells. The compound has been found to potently increase the numbers of these cells in zebrafish and diabetic mice .
- Methods of Application: The research involved the use of zebrafish and diabetic mice models. The compound was administered and the effects on the aforementioned cell types were observed .
- Results or Outcomes: The study found that AZ-Dyrk1B-33 potently increased the numbers of Gip-expressing K-cells in zebrafish and diabetic mice. It also decreased glucose levels in both larval and juvenile zebrafish .
Safety And Hazards
The safety data sheet of AZ-Dyrk1B-33 suggests ensuring adequate ventilation and providing accessible safety shower and eye wash station . Personal protective equipment such as safety goggles with side-shields, protective gloves, impervious clothing, and suitable respirator are recommended .
Relevant Papers One relevant paper found is titled "Inhibition of DYRK1B suppresses inflammation in allergic contact dermatitis model and Th1/Th17 immune response" . The paper discusses the immunosuppressive effects of DYRK1B inhibition in a murine contact hypersensitivity model of allergic contact dermatitis .
properties
IUPAC Name |
1-benzyl-3-(2-methylpyrimidin-4-yl)pyrrolo[2,3-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4/c1-14-21-10-8-18(22-14)17-13-23(12-15-5-3-2-4-6-15)19-11-20-9-7-16(17)19/h2-11,13H,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCUSHJQJWKYTD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)C2=CN(C3=C2C=CN=C3)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
AZ-Dyrk1B-33 |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.